
Boc-DL-Ala-Gly-Gly-Gly-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-DL-Ala-Gly-Gly-Gly-OH is a synthetic peptide compound. It consists of a sequence of amino acids: Boc-DL-alanine, glycine, glycine, and glycine, with a carboxyl group at the end. The Boc group (tert-butoxycarbonyl) is a protective group used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Ala-Gly-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). Here is a general outline of the process:
Attachment to Resin: The synthesis begins with the attachment of the first amino acid (glycine) to a solid resin support.
Deprotection: The Boc group is removed using a strong acid like trifluoroacetic acid (TFA).
Coupling: The next amino acid (glycine) is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine and DL-alanine).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, allowing for the efficient production of large quantities of peptides.
化学反应分析
Types of Reactions
Boc-DL-Ala-Gly-Gly-Gly-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like TFA.
Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Hydrolysis: Cleavage of peptide bonds under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Reagents like DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide bond formation.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze peptide bonds.
Major Products Formed
Deprotected Peptide: Removal of the Boc group yields the free peptide.
Extended Peptide Chains: Coupling reactions extend the peptide chain by adding more amino acids.
科学研究应用
Boc-DL-Ala-Gly-Gly-Gly-OH has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptides and proteins.
Biological Studies: It serves as a model peptide for studying protein folding, stability, and interactions.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biotechnology: It is employed in the production of peptide-based biomaterials and nanomaterials.
作用机制
The mechanism of action of Boc-DL-Ala-Gly-Gly-Gly-OH depends on its specific application. In general, peptides like this one can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can influence protein folding, enzyme activity, and cellular signaling pathways.
相似化合物的比较
Similar Compounds
Boc-Gly-Gly-Gly-OH: Similar structure but lacks the DL-alanine residue.
Boc-Ala-Gly-Gly-Gly-OH: Contains L-alanine instead of DL-alanine.
Boc-DL-Ala-Gly-Gly-OH: Shorter peptide chain.
Uniqueness
Boc-DL-Ala-Gly-Gly-Gly-OH is unique due to the presence of DL-alanine, which introduces chirality and can affect the peptide’s properties and interactions. The sequence of three glycine residues provides flexibility and reduces steric hindrance, making it useful in various synthetic and biological applications.
属性
IUPAC Name |
2-[[2-[[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetyl]amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O7/c1-8(18-13(24)25-14(2,3)4)12(23)17-6-10(20)15-5-9(19)16-7-11(21)22/h8H,5-7H2,1-4H3,(H,15,20)(H,16,19)(H,17,23)(H,18,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPIMPNNGSBUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
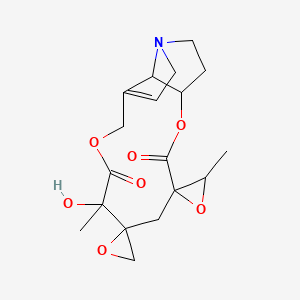
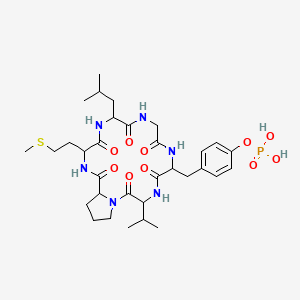

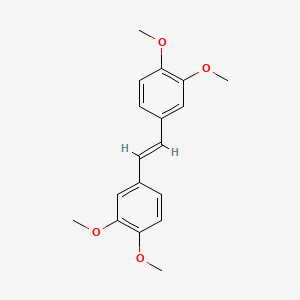
![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
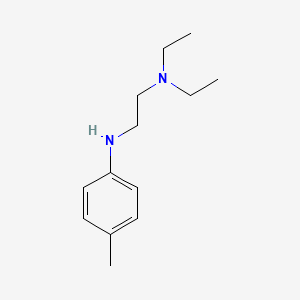
![4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)-](/img/structure/B12111006.png)
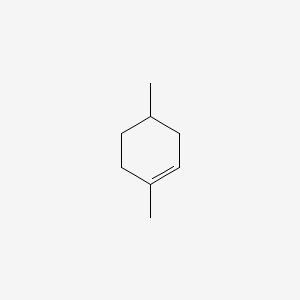
![(1R,2S,3S,5S)-8-Azabicyclo[3.2.1]octane-2,3-diol 2-benzoate](/img/structure/B12111015.png)
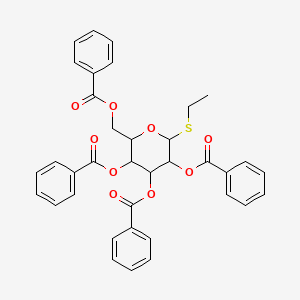


![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)-](/img/structure/B12111048.png)
![Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B12111053.png)
